molecular formula C13H17N3O2 B2485698 1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one CAS No. 2305455-99-4

1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one

Cat. No. B2485698
CAS RN: 2305455-99-4
M. Wt: 247.298
InChI Key: RXLSGCBJHQJJIX-UHFFFAOYSA-N
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Description

1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPO or MPO-1, and it is a small molecule that has been synthesized for research purposes.

Scientific Research Applications

MPO-1 has shown potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MPO-1 has been studied for its potential as an anti-cancer agent. Studies have shown that MPO-1 can inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, MPO-1 has been studied for its potential as a neuroprotective agent. Studies have shown that MPO-1 can protect neurons from oxidative stress and prevent neurodegeneration. In cancer research, MPO-1 has been studied for its potential as a tool for cancer imaging. Studies have shown that MPO-1 can selectively bind to cancer cells and be used for imaging purposes.

Mechanism of Action

The mechanism of action of MPO-1 is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. MPO-1 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPO-1 has been shown to have various biochemical and physiological effects. In cancer cells, MPO-1 can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurons, MPO-1 can protect against oxidative stress and prevent neurodegeneration. MPO-1 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using MPO-1 in lab experiments is its selectivity for cancer cells. MPO-1 has been shown to selectively bind to cancer cells, making it a useful tool for cancer imaging and targeted therapy. However, one limitation of using MPO-1 is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments and may require the use of organic solvents.

Future Directions

There are several future directions for the study of MPO-1. One direction is the development of MPO-1 analogs with improved solubility and potency. Another direction is the study of MPO-1 in combination with other anti-cancer agents to improve its efficacy. Additionally, the use of MPO-1 in imaging and targeted therapy for other diseases, such as Alzheimer's disease, is an area of future research.

Synthesis Methods

The synthesis of MPO-1 involves the reaction of 5-methylpyrimidine-2-carboxylic acid with piperidine and propenal. The reaction is catalyzed by a base, and the resulting product is purified using chromatography techniques. The final product is a white solid with a melting point of approximately 168-170°C.

properties

IUPAC Name

1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-12(17)16-6-4-11(5-7-16)18-13-14-8-10(2)9-15-13/h3,8-9,11H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLSGCBJHQJJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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